molecular formula C19H14Cl2N2O2S B2767252 (E)-[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylidene]amino 3,4-dichlorobenzoate CAS No. 477858-07-4

(E)-[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylidene]amino 3,4-dichlorobenzoate

Cat. No.: B2767252
CAS No.: 477858-07-4
M. Wt: 405.29
InChI Key: ZNIMWZDONKLAFZ-FSJBWODESA-N
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Description

(E)-[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylidene]amino 3,4-dichlorobenzoate is a complex organic compound featuring a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylidene]amino 3,4-dichlorobenzoate typically involves the condensation of 4-methyl-2-phenyl-1,3-thiazole-5-carbaldehyde with 3,4-dichlorobenzoic acid hydrazide under acidic or basic conditions. The reaction is often carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

(E)-[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylidene]amino 3,4-dichlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

(E)-[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylidene]amino 3,4-dichlorobenzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anti-inflammatory properties.

    Medicine: Explored for potential anticancer activity and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, fungicides, and biocides.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-2-phenyl-1,3-thiazole-5-carbaldehyde
  • 3,4-dichlorobenzoic acid hydrazide
  • Thiazole derivatives with different substituents

Uniqueness

(E)-[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylidene]amino 3,4-dichlorobenzoate is unique due to its specific combination of a thiazole ring and a dichlorobenzoate moiety. This structure imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .

Properties

IUPAC Name

[(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylideneamino] 3,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N2O2S/c1-11-17(26-18(22-11)13-6-4-3-5-7-13)12(2)23-25-19(24)14-8-9-15(20)16(21)10-14/h3-10H,1-2H3/b23-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNIMWZDONKLAFZ-FSJBWODESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=NOC(=O)C3=CC(=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)/C(=N/OC(=O)C3=CC(=C(C=C3)Cl)Cl)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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